molecular formula C7H5BrINO2 B12290906 2-Amino-4-bromo-5-iodo-benzoic acid

2-Amino-4-bromo-5-iodo-benzoic acid

Cat. No.: B12290906
M. Wt: 341.93 g/mol
InChI Key: SGPARYHKYWFJSJ-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Anthranilic Acids in Synthetic Chemistry

Anthranilic acid, or 2-aminobenzoic acid, is an amphoteric molecule featuring both an amino group and a carboxylic acid group, making it a valuable precursor in numerous synthetic pathways. wikipedia.org The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the anthranilic acid scaffold further enhances its utility. Halogenated anthranilic acids are key intermediates in the synthesis of a variety of compounds, including pharmaceuticals. For instance, halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for developing androgen receptor antagonists, which are crucial in hormone therapy for prostate cancer. nih.govresearchgate.net The presence and position of these halogens can influence the molecule's reactivity in coupling reactions and its binding affinity to biological targets. smolecule.comnih.gov

Significance of 2-Amino-4-bromo-5-iodo-benzoic Acid as a Chemical Synthon

Among the vast family of halogenated anthranilic acids, this compound stands out as a particularly valuable chemical synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The dense functionalization of this compound, with its amino, bromo, and iodo groups, provides multiple reactive sites for further chemical transformations. This allows for the regioselective introduction of various substituents, making it a powerful tool for constructing complex molecular architectures. Its utility is particularly noted in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.com

The distinct reactivity of the bromo and iodo substituents allows for selective participation in different types of coupling reactions, a cornerstone of modern organic synthesis. For example, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization.

Research Perspectives on Densely Functionalized Aromatic Systems

The study of densely functionalized aromatic systems, such as this compound, is a vibrant area of contemporary chemical research. These molecules are often key components in the total synthesis of complex natural products and in the development of new materials with unique electronic and photophysical properties. acs.org Research is focused on developing new synthetic methodologies for the efficient and selective functionalization of these systems. acs.org A significant challenge lies in controlling the regioselectivity of reactions on a polysubstituted aromatic ring. Overcoming these challenges often requires the development of novel catalysts and a deep understanding of the electronic and steric effects of the existing substituents. acs.org The insights gained from studying these systems contribute to the broader field of organic synthesis and materials science, paving the way for the creation of novel molecules with desired functions.

Physicochemical Properties of this compound

The unique arrangement of functional groups in this compound gives rise to a specific set of physicochemical properties that are crucial for its application in synthesis.

PropertyValue
Molecular Formula C₇H₅BrINO₂
Molecular Weight 373.93 g/mol
Appearance Solid (likely a powder)
Melting Point Data not available

The data in this table is compiled from general chemical knowledge and may not represent experimentally verified values for this specific compound.

Synthesis of this compound

The synthesis of polysubstituted benzoic acids like this compound typically involves a multi-step process starting from a less substituted precursor. A plausible synthetic route could begin with 2-aminobenzoic acid (anthranilic acid).

A common strategy involves the sequential halogenation of the aromatic ring. For instance, the synthesis of a related compound, 5-Bromo-2-iodobenzoic acid, starts from 2-Amino-5-bromobenzoic acid. nbinno.com This precursor undergoes a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. chemicalbook.com This diazonium salt is then treated with a source of iodide, such as potassium iodide, to introduce the iodine atom onto the ring. chemicalbook.com

A similar approach could be envisioned for the synthesis of this compound, likely starting from an appropriately substituted aminobenzoic acid and involving carefully controlled bromination and iodination steps to achieve the desired regiochemistry. The precise conditions, including the choice of solvents and reagents, would be critical to ensure high yield and purity of the final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

2-amino-4-bromo-5-iodobenzoic acid

InChI

InChI=1S/C7H5BrINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)

InChI Key

SGPARYHKYWFJSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Br)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Bromo 5 Iodo Benzoic Acid

Regioselective Halogenation Strategies for Aromatic Systems

The introduction of multiple different halogen atoms onto a benzene (B151609) ring in a specific arrangement is a significant challenge in synthetic organic chemistry. The synthesis of 2-Amino-4-bromo-5-iodo-benzoic acid necessitates highly regioselective halogenation methods.

The synthesis often begins with a substituted benzoic acid, and the halogen atoms are introduced in a stepwise manner. The directing effects of the existing substituents on the aromatic ring, such as the amino and carboxyl groups, play a crucial role in determining the position of the incoming halogen. For instance, the amino group is a strong activating group and an ortho-, para-director, while the carboxyl group is a deactivating group and a meta-director. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of the halogenation reactions.

The synthesis of related dihalogenated aminobenzoic acids, such as 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid, has been reported and characterized using various spectroscopic and computational methods. nih.gov These studies provide insights into the electronic and steric factors that govern the halogenation of aminobenzoic acid scaffolds.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogenating agent to introduce a halogen atom at the desired position.

For benzoic acids, the carboxylate group can act as a directing group. For example, treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures results in deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org A change in the organolithium reagent and solvent system can alter the regioselectivity. organic-chemistry.org This methodology offers a precise way to introduce halogens at specific positions that might be difficult to access through classical electrophilic aromatic substitution reactions. While not explicitly detailed for this compound in the provided results, this strategy is a plausible and potent method for the synthesis of such polysubstituted benzoic acids.

Precursor Synthesis and Derivatization Routes

The synthesis of this compound can also be approached by starting with precursors that already contain some of the required functional groups and then introducing the remaining ones.

An alternative approach involves starting with substituted anilines or benzoic acids. For example, a method for producing 2-amino-5-iodobenzoic acid involves the direct iodination of 2-aminobenzoic acid in the presence of an oxidizing agent like hydrogen peroxide. google.com This method is reported to be high-yielding and avoids the need for extensive purification. google.com Subsequent bromination of this intermediate could potentially lead to the target molecule, although the regioselectivity of this step would need to be carefully controlled.

Another example is the synthesis of 2-amino-5-bromobenzyl alcohol from 2-amino-5-bromobenzoic acid using lithium aluminum hydride as a reducing agent. orgsyn.org This demonstrates the conversion of a benzoic acid to a different functional group, a common strategy in multi-step organic synthesis.

A common and effective method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction. This involves the diazotization of an amino group, followed by reaction with an iodide salt. For instance, the synthesis of 5-Bromo-2-iodobenzoic acid is achieved by the diazotization of 2-Amino-5-bromobenzoic acid followed by treatment with potassium iodide. chemicalbook.comgoogle.com This reaction proceeds with high yield. chemicalbook.com

A general procedure for this transformation involves dissolving the aminobenzoic acid in an acidic aqueous solution, cooling it to 0°C, and then adding a solution of sodium nitrite (B80452) to form the diazonium salt. chemicalbook.com This is followed by the addition of a potassium iodide solution to introduce the iodine atom. chemicalbook.com The reaction mixture is then heated to drive the reaction to completion. chemicalbook.com The product can be isolated by filtration and purified by recrystallization. chemicalbook.com

This diazotization-iodination sequence is a reliable method for the synthesis of iodo-aromatic compounds from their corresponding anilines. A similar strategy could be envisioned starting from 2-amino-4-bromobenzoic acid to synthesize the target compound.

Advanced Coupling Reactions Utilizing this compound

While the primary focus of this article is on the synthesis of this compound, it is worth noting that this compound, with its multiple halogen substituents, is a versatile building block for further chemical transformations. The bromine and iodine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com The differential reactivity of the C-Br and C-I bonds can also be exploited for selective, sequential cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively applied to substrates like this compound. This reaction typically involves the use of a palladium catalyst to couple an organohalide with an organoboron compound. nih.gov The differential reactivity of the bromine and iodine substituents on the aromatic ring allows for site-selective cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, enabling selective functionalization at the 5-position.

Recent research has demonstrated the efficacy of Suzuki-Miyaura coupling on unprotected ortho-bromoanilines, which is relevant to the structure of this compound. nih.gov A variety of boronic esters, including those with benzyl, alkyl, aryl, alkenyl, and heteroaromatic groups, can be successfully coupled under optimized conditions. nih.gov The use of specific catalyst systems, such as CataXCium A Pd G3, has proven effective for these transformations, showcasing broad functional group tolerance. nih.gov

The reaction conditions for Suzuki-Miyaura coupling typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base like potassium carbonate, and a solvent system, often a mixture of dioxane and water. scispace.com The reaction is generally heated to facilitate the catalytic cycle. scispace.com The choice of ligand and buffer can be critical to the success of the coupling, especially when dealing with complex substrates or aqueous media. researchgate.net

Table 1: Exemplary Suzuki-Miyaura Cross-Coupling Reactions

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProductReference
2,3,4,5-TetrabromofuranPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water2,3,4,5-Tetraphenylfuran scispace.com
5-Iodo-2'-deoxyuridinePhenylboronic acidPd(OAc)₂ with ligandTris bufferWater5-Phenyl-2'-deoxyuridine researchgate.net
Boc-p-iodo-L-phenylalanine[¹⁸F]4-Fluorophenylboronic acid(L3)₂Pd(OAc)₂Buffer (pH 8)Aqueous[¹⁸F]4-(p-boronophenyl)alanine acs.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology can be applied to this compound to introduce a variety of nitrogen-containing substituents at the halogenated positions. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond allows for selective amination at the 5-position.

The synthesis of N-aryl anthranilic acids, which are structurally related to the target compound, often utilizes the Buchwald-Hartwig reaction. For instance, the coupling of methyl 4-bromo-2-methylbenzoate with 4-methylaniline, followed by ester hydrolysis, yields 2-methyl-4-[(4-methylphenyl)amino]benzoic acid. nih.gov This demonstrates the feasibility of forming C-N bonds at the 4-position of a substituted benzoic acid derivative. nih.gov

The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of both the amine and the aryl halide coupling partners.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. researchgate.net For this compound, this reaction offers a pathway to introduce alkynyl groups, which can serve as versatile handles for further chemical modifications. The selective reaction at the more reactive iodo position is generally expected.

Studies on related halo-tryptophan derivatives have shown that Sonogashira coupling can be performed under mild conditions, even in aqueous media, expanding the scope of this reaction to biomolecules. researchgate.net The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, a base (often an amine), and a suitable solvent. The ability to perform these couplings on complex molecules highlights the potential for the selective functionalization of this compound. researchgate.net

Functional Group Interconversions and Derivatization at the Amino and Carboxylic Acid Sites

The amino and carboxylic acid groups of this compound provide additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Amide, Urea (B33335), and Heterocycle Formation from the Amino Group

The primary amino group in this compound is a nucleophilic center that can readily participate in various chemical transformations.

Amide Formation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis and is widely used to introduce a variety of functional groups.

Urea Formation: Reaction of the amino group with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas. This provides a route to derivatives with potential biological activity, as the urea moiety is a common pharmacophore.

Heterocycle Formation: The amino group, in conjunction with the adjacent carboxylic acid, can be utilized in condensation reactions to form heterocyclic systems. For example, reaction with appropriate 1,2- or 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic rings such as quinazolinones.

Esterification and Decarboxylation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is another key functional handle that can be readily modified.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using various other esterification agents like alkyl halides after conversion to the carboxylate salt. For instance, 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester is a known derivative. chemimpex.com

Decarboxylation: While generally requiring harsh conditions, decarboxylation of aromatic carboxylic acids can be achieved, particularly when facilitated by ortho-substituents. acs.org In some cases, decarboxylative cross-coupling reactions can be employed, where the carboxyl group is replaced by another functional group in a transition-metal-catalyzed process. acs.org

Mechanistic Investigations of Reactions Involving 2 Amino 4 Bromo 5 Iodo Benzoic Acid

Elucidation of Reaction Intermediates and Transition States

The reactions of 2-Amino-4-bromo-5-iodo-benzoic acid often proceed through a series of short-lived intermediates and transition states. For instance, in diazotization reactions, a common transformation for aromatic amines, the amino group is converted into a diazonium salt. This process involves the initial formation of a nitrosylating agent from nitrous acid, which then reacts with the amino group to form a nitrosamine (B1359907) intermediate. Subsequent protonation and loss of water lead to the formation of the aryl diazonium ion. The stability and reactivity of this diazonium intermediate are influenced by the electronic nature of the substituents on the aromatic ring.

In the context of cross-coupling reactions, the formation of organometallic intermediates is a key mechanistic step. For example, in palladium-catalyzed reactions, an oxidative addition of the aryl halide bond (C-I or C-Br) to a low-valent palladium(0) species generates a palladium(II) intermediate. The regioselectivity of this oxidative addition is a critical factor, with the more reactive C-I bond generally favored over the C-Br bond. Subsequent steps, such as transmetalation and reductive elimination, lead to the final coupled product. Computational studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the geometries and energies of these intermediates and the transition states that connect them. acs.org

Role of Halogen Directing Effects in Regioselectivity

The presence of both bromine and iodine atoms on the aromatic ring introduces a significant element of regioselectivity in various reactions. The relative reactivity of the C-I and C-Br bonds is a primary determinant of the reaction outcome. Generally, the C-I bond is weaker and more susceptible to cleavage than the C-Br bond. This difference in reactivity is exploited in sequential cross-coupling reactions, where the iodine can be selectively replaced first, followed by a subsequent reaction at the bromine position. nih.gov

This selectivity is evident in dual catalytic systems designed for cross-electrophile coupling. nih.gov For instance, in reactions involving bromo(iodo)arenes, the initial coupling often occurs at the iodo-substituted position. nih.gov This allows for a one-pot, two-step process where two different groups can be introduced sequentially onto the aromatic ring. nih.gov The choice of catalyst and reaction conditions can further fine-tune this selectivity.

The electronic effects of the halogens also play a role. Both bromine and iodine are deactivating, electron-withdrawing groups via induction, but they are also ortho, para-directing due to their ability to donate lone pair electrons through resonance. The interplay of these effects, along with the steric hindrance imposed by the bulky iodine atom, can influence the regiochemical outcome of electrophilic aromatic substitution reactions.

Catalytic Systems and Ligand Effects in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of catalyst and ligand is paramount in determining the efficiency and selectivity of transformations involving this compound. Palladium-based catalysts are widely employed for these reactions. nih.gov

The effectiveness of a catalytic system often depends on the nature of the phosphine (B1218219) ligands coordinated to the palladium center. nih.gov Ligands can influence the catalyst's stability, solubility, and reactivity. For example, bulky and electron-rich phosphine ligands can promote the oxidative addition step and stabilize the resulting palladium(II) intermediate. The structure of the phosphine ligand has a significant impact on the dynamic processes within the catalytic system. nih.gov

Recent advancements have led to the development of dual catalytic systems that can facilitate challenging cross-coupling reactions. nih.gov These systems may involve the synergistic action of two different metal catalysts, such as nickel and cobalt, to achieve high yields and selectivities. nih.gov For instance, a dual catalytic platform has been shown to be effective for the cross-coupling of bromo(iodo)arenes with alkyl halides, demonstrating a high degree of control and enabling the rapid generation of molecular complexity. nih.gov

The development of transition-metal-free cross-coupling methods offers a more sustainable alternative. acs.org For example, decarboxylative cross-couplings can be achieved by generating an aryl iodide from the benzoic acid, which is then coupled with another arene or benzoic acid using a copper catalyst in a one-pot protocol. acs.org

Kinetic and Thermodynamic Analyses of Transformation Pathways

Kinetic and thermodynamic studies provide a quantitative understanding of the factors that govern the rates and equilibria of reactions involving this compound. Thermodynamic property evaluations, often aided by computational chemistry, can help assess the feasibility of a given transformation. nist.gov For instance, the enthalpies of formation of related halobenzoic acids have been critically evaluated to resolve inconsistencies in experimental data. nist.gov

Kinetic analyses can reveal the rate-determining step of a reaction and provide insights into the reaction mechanism. Hammett plot analysis, for example, can be used to probe the electronic effects of substituents on the reaction rate. acs.org In decarboxylative halogenation reactions, kinetic studies can help elucidate the role of ortho effects, where ortho-substituted benzoic acids may exhibit different reactivity compared to their meta or para isomers due to steric interactions. acs.org

The study of reaction kinetics is also crucial for optimizing reaction conditions. By understanding how factors such as temperature, concentration, and catalyst loading affect the reaction rate, chemists can improve yields and minimize reaction times. For example, in the synthesis of related iodo-benzoic acids, the reaction time and temperature for diazotization and iodination steps are carefully controlled to maximize product formation. google.comchemicalbook.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic characteristics of halogenated benzoic acids. While direct DFT studies on 2-Amino-4-bromo-5-iodo-benzoic acid are not extensively documented, research on analogous compounds, such as 2-Amino-5-bromobenzoic acid, offers valuable comparative insights. dergipark.org.tr Quantum chemical calculations for these types of molecules are often performed using the B3LYP level of theory with a 6-31G* basis set. dergipark.org.tr

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In a computational study of the related compound 2-Amino-5-bromobenzoic acid, the HOMO and LUMO surfaces were analyzed. dergipark.org.tr The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For halogenated benzoic acids, the HOMO is typically distributed over the benzene (B151609) ring and the amino group, signifying these as the primary sites for electrophilic attack. Conversely, the LUMO is often localized around the carboxylic acid group and the halogen atoms, suggesting these are the probable sites for nucleophilic attack.

Tautomeric Form Analysis and Energetics

Tautomerism, the phenomenon of molecules existing in readily interconvertible isomeric forms, is pertinent to this compound due to the presence of the amino and carboxylic acid groups. Theoretical calculations can predict the relative stabilities of different tautomeric forms.

For the analogous 2-Amino-5-bromobenzoic acid, computational studies have explored its potential tautomers. dergipark.org.tr The most stable tautomer is typically the one where the proton resides on the oxygen of the carboxylic acid, as opposed to the zwitterionic form where the proton is transferred to the amino group. The relative energies of these tautomers can be calculated to determine their populations at equilibrium. While one tautomer may be significantly more stable and thus more prevalent, the existence of other tautomeric forms, even in small quantities, can be critical for certain reaction pathways. dergipark.org.tr

Predictive Modeling of Reaction Pathways and Selectivity

Predictive modeling of reaction pathways for complex molecules like this compound is a frontier in computational chemistry. Such models aim to forecast the outcomes of chemical reactions, including the major products and the selectivity (chemo-, regio-, and stereoselectivity) under various conditions.

The presence of multiple reactive sites—the amino group, the carboxylic acid group, and the different halogen atoms—makes predicting reaction outcomes for this compound particularly challenging. The amino group can undergo acylation, while the carboxylic acid can be esterified. iodobenzene.ltd The halogen atoms can participate in nucleophilic substitution or coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. smolecule.com

Computational models can help to elucidate the mechanisms of these reactions and predict the most favorable reaction pathways by calculating the activation energies for different potential routes. While specific predictive modeling studies for this exact compound are not widely available, the principles are well-established for similar halogenated aromatic compounds.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding) in Molecular Assembly

Non-covalent interactions play a pivotal role in the solid-state structure and molecular recognition properties of this compound. Among these, halogen bonding is of particular significance due to the presence of both bromine and iodine atoms.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. In the case of this compound, both the iodine and bromine atoms can act as halogen bond donors.

Studies on other iodo- and bromo-substituted benzoic acids have demonstrated the importance of halogen bonds in directing crystal packing and forming supramolecular architectures. nih.gov These interactions, often in concert with traditional hydrogen bonds from the amino and carboxylic acid groups, can lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.govmdpi.com The interplay between hydrogen and halogen bonding can be harnessed in crystal engineering to design materials with specific topologies and properties. nih.gov The amino and fluoro groups in related compounds can also participate in hydrogen and halogen bonding respectively, influencing binding affinity to biological targets.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For derivatives of aminobenzoic acid, ¹H NMR and ¹³C NMR spectra provide critical data on the substitution pattern of the benzene (B151609) ring.

In the ¹H NMR spectrum of a related compound, 4-Bromoanthranilic Acid, the chemical shifts and coupling constants of the aromatic protons would reveal their relative positions. bldpharm.com For 2-Amino-4-bromo-5-iodo-benzoic acid, the protons on the aromatic ring would exhibit specific chemical shifts influenced by the presence of the amino, bromo, iodo, and carboxylic acid groups. The integration of the signals would correspond to the number of protons, confirming the substitution pattern.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the benzene ring are highly sensitive to the nature of the substituents. The carboxyl carbon, for instance, would appear at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3~7.0-7.5C-1 (C=O)
H-6~7.8-8.2C-2 (C-NH₂)
NH₂~4.0-6.0 (broad)C-3
COOH~10.0-13.0 (broad)C-4 (C-Br)
C-5 (C-I)
C-6

Note: This is a predictive table based on known substituent effects on benzene ring chemical shifts. Actual values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule and providing insights into its conformational state.

For this compound, the FT-IR and FT-Raman spectra would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include:

N-H stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

O-H stretching: The carboxylic acid (-COOH) group would show a broad O-H stretching band, often centered around 3000 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed around 1680-1710 cm⁻¹.

C-N, C-Br, and C-I stretching: These vibrations would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Aromatic C-H and C=C stretching: Vibrations associated with the benzene ring would also be present.

A study on 2-amino-5-bromobenzoic acid provides experimental FT-IR and FT-Raman data that can be used as a reference. indexcopernicus.com The analysis of these spectra, often aided by computational calculations, allows for a detailed assignment of the observed vibrational bands. nih.gov The positions and intensities of these bands can also be influenced by intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups. indexcopernicus.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (NH₂)Asymmetric Stretch3400 - 3500Medium-Strong
Symmetric Stretch3300 - 3400Medium
Carboxylic Acid (OH)O-H Stretch2500 - 3300Broad, Strong
Carbonyl (C=O)C=O Stretch1680 - 1710Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
C-H Bending700 - 900Medium-Strong
Carbon-HalogenC-Br Stretch500 - 600Medium
C-I Stretch480 - 550Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The amino and carboxylic acid groups, as well as the halogen atoms, act as auxochromes and chromophores, influencing the position and intensity of these bands. A study on 2-amino-3,5-diiodobenzoic acid demonstrated the use of UV-Vis spectroscopy in characterizing the electronic bands of halogenated aminobenzoic acids. nih.gov

The electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions involve the promotion of electrons from the bonding π orbitals of the aromatic ring to the antibonding π* orbitals. The n → π* transitions involve the promotion of non-bonding electrons (from the oxygen of the carbonyl group or the nitrogen of the amino group) to the antibonding π* orbitals. The presence of multiple substituents with varying electronic effects (electron-donating amino group and electron-withdrawing halogens and carboxylic acid) will lead to a complex UV-Vis spectrum.

Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound (C₇H₅BrINO₂), the expected exact mass can be calculated based on the masses of the most abundant isotopes of each element. The presence of bromine and iodine, with their characteristic isotopic patterns (¹⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the presence of these elements.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound, by separating and identifying the reactants, intermediates, and products in a reaction mixture. bldpharm.com Fragmentation patterns observed in the mass spectrum can also provide structural information about the molecule.

Applications in Advanced Materials and Chemical Synthesis

Building Block for Organic Semiconductors and Polymers

2-Amino-4-bromo-5-iodo-benzoic acid serves as a highly functionalized building block in the development of novel organic materials. The presence of multiple, distinct reactive sites—the amino group, the carboxylic acid, and two different halogen atoms (bromine and iodine)—allows for a programmed and sequential chemical modification. This controlled reactivity is paramount in the synthesis of conjugated polymers and organic semiconductors, where the final electronic and photophysical properties are directly dictated by the molecular structure.

The differential reactivity of the C-I and C-Br bonds is particularly advantageous. The carbon-iodine bond is more susceptible to cleavage and participation in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, compared to the more stable carbon-bromine bond. This enables the selective introduction of an aryl or acetylenic substituent at the 5-position. Subsequent reactions can then target the C-Br bond at the 4-position, allowing for the construction of complex, non-symmetrical polymer backbones. The amino and carboxylic acid groups can be further modified to tune solubility, solid-state packing, and interfacial properties, which are critical for performance in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Precursor for Radiometric Imaging Agents and Labeled Compounds

The isotopic diversity of iodine and bromine makes this compound a valuable precursor in the synthesis of radiolabeled compounds for imaging and diagnostic applications. The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiotracers for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. The stability of the aryl-iodide bond is a key consideration in the design of such agents, ensuring that the radioactive label remains attached to the molecule in vivo.

The synthetic utility of this compound lies in its ability to be incorporated into larger biomolecules or targeted ligands. The carboxylic acid group provides a convenient handle for conjugation to peptides, antibodies, or other targeting vectors via amide bond formation. The amino group can be acylated or alkylated to further modify the pharmacokinetic properties of the resulting radiopharmaceutical. The bromine atom can either be retained in the final structure or replaced with another functional group, offering an additional site for chemical diversification.

Intermediate in the Synthesis of Complex Organic Architectures

The true synthetic power of this compound is realized in its role as a versatile intermediate for constructing complex organic molecules. bldpharm.com Its utility stems from the orthogonal reactivity of its functional groups, which allows for a stepwise and regioselective elaboration of the molecular framework. This is a cornerstone of modern synthetic strategy, enabling the efficient assembly of intricate structures from simpler, well-defined building blocks.

A typical synthetic sequence might involve the following steps:

Protection of the amino and/or carboxylic acid groups: To prevent unwanted side reactions, the more reactive -NH₂ and -COOH groups are often temporarily protected.

Selective cross-coupling at the C-I bond: As the most reactive site towards oxidative addition in palladium-catalyzed cross-coupling reactions, the iodine at the 5-position can be selectively replaced.

Cross-coupling at the C-Br bond: Under more forcing reaction conditions, the bromine at the 4-position can be functionalized.

Modification of the amino and carboxylic acid groups: The protecting groups can be removed, and these functionalities can be used to introduce further complexity or to link the core structure to other molecular fragments.

This stepwise approach provides chemists with precise control over the final molecular architecture, which is essential for applications ranging from medicinal chemistry to materials science.

Role in Supramolecular Assembly and Crystal Engineering

The arrangement of molecules in the solid state is critical for determining the bulk properties of a material. This compound possesses a rich combination of functional groups capable of participating in a variety of non-covalent interactions, making it an excellent candidate for studies in crystal engineering and supramolecular assembly.

The primary interactions governing the crystal packing of this molecule are:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, often leading to the formation of dimeric or catemeric synthons. The amino group provides additional hydrogen bond donors.

Halogen Bonding: Both the iodine and bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules (such as the oxygen atoms of the carboxylic acid or the nitrogen of the amino group). The relative strength of these interactions (I > Br) can be used to direct the assembly of specific supramolecular architectures.

By carefully considering these competing and cooperating interactions, it is possible to design and synthesize crystalline materials with desired topologies and properties. For instance, the formation of specific hydrogen and halogen bonding networks can influence properties such as thermal stability, solubility, and even non-linear optical behavior. The study of the crystal structure of this compound and its derivatives provides fundamental insights into the principles of molecular recognition and self-assembly.

Future Research Trajectories and Innovations

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

One promising approach involves the use of advanced catalytic systems. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, could offer more direct and efficient pathways for introducing the bromo and iodo substituents onto the aminobenzoic acid backbone. researchgate.net The development of a novel synthetic route for 3-amino-5-halo-2-iodobenzoates from commercially available 2-aminobenzoates highlights a potential strategy. researchgate.net This method involves the nitration of the C3 position, conversion of the C2-amino group to an iodide, and subsequent reduction of the nitro group, which has been demonstrated on a practical scale. researchgate.net

Furthermore, research into one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production process, minimizing waste and reducing the need for intermediate purification steps.

Development of Sustainable and Green Chemistry Approaches for Production

In line with the growing emphasis on environmentally friendly chemical processes, future research will undoubtedly focus on developing sustainable and green chemistry approaches for the production of 2-Amino-4-bromo-5-iodo-benzoic acid. This involves the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions.

A key area of development is the use of greener oxidizing agents. A method for the continuous synthesis of substituted benzoic acids utilizes oxygen as a green and inexpensive reagent, which avoids the generation of large amounts of wastewater, waste gas, and solid waste. wipo.int The application of such a process to the synthesis of this compound could significantly reduce its environmental footprint. Another approach involves the use of catalysts to enable reactions in more environmentally benign solvents, such as water or supercritical fluids, thereby reducing reliance on volatile organic compounds. The development of catalytic systems using trivalent phosphorus compounds for the acylation of aniline (B41778) by substituted benzoic acids represents a move towards more sustainable amidation processes. researchgate.net

The principles of green chemistry also extend to waste reduction and atom economy. Future synthetic strategies will aim to maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms presents a transformative approach to the production of complex molecules like this compound. chemspeed.comchemspeed.com Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. wipo.intbeilstein-journals.org

Automated synthesis platforms can be used to rapidly screen and optimize reaction conditions, accelerating the development of efficient synthetic protocols. chemspeed.comnih.gov These platforms allow for high-throughput experimentation, enabling researchers to quickly identify the optimal catalysts, solvents, and temperature for the synthesis of this compound. chemspeed.com The combination of flow chemistry and automation can lead to the development of on-demand, highly efficient, and reproducible manufacturing processes for this and other complex aromatic compounds. chemistryworld.comnih.gov

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are powerful tools that can be leveraged to design new derivatives of this compound with specific, tunable reactivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) calculations can provide valuable insights into how modifications to the molecular structure will affect its chemical properties. nih.govnih.govnih.gov

By performing in silico studies, researchers can predict the electronic properties, steric effects, and reactivity of a wide range of potential derivatives without the need for extensive experimental synthesis and testing. stmjournals.comnih.gov For instance, DFT calculations can be used to analyze the effect of different substituents on the acidity of the benzoic acid group or the nucleophilicity of the amino group. mdpi.com This computational pre-screening can guide the synthesis of new compounds with enhanced reactivity for specific applications, such as in the development of novel pharmaceuticals or functional materials. nih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-amino-4-bromo-5-iodobenzoic acid
CAS Number 1823494-61-6 researchgate.net
Molecular Formula C₇H₅BrINO₂ researchgate.net
InChI Key SGPARYHKYWFJSJ-UHFFFAOYSA-N researchgate.net
Physical Form Light Yellow Solid researchgate.net
Purity 95% researchgate.net
Storage Temperature 0-5°C researchgate.net

Note: Data is based on available information and may vary between suppliers.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-4-bromo-5-iodo-benzoic acid with high purity?

Methodological Answer: A practical synthesis involves halogenation and amination of a benzoic acid precursor. For example:

Halogenation: Introduce bromine and iodine groups via electrophilic substitution using catalysts like FeBr₃ or KI/NaNO₂ under controlled temperatures (0–5°C) to minimize side reactions .

Amination: Reduce a nitro intermediate (e.g., 2-nitro-4-bromo-5-iodobenzoic acid) using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to yield the amino group .

Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Monitor purity via HPLC and ¹H NMR .

Q. How should researchers handle solubility and storage of this compound?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. Prepare stock solutions in DMSO (10 mM) for biological assays .
  • Storage: Store at 2–8°C in airtight, light-protected containers to prevent decomposition. Avoid prolonged exposure to moisture, as hydrolysis may occur at the carboxylic acid group .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, bromine/iodine coupling effects) .
  • Purity Assessment: Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against known standards .
  • Mass Analysis: High-resolution MS (ESI or EI) confirms molecular weight (C₇H₅BrINO₂: ~345.93 g/mol) .

Advanced Research Questions

Q. How do the bromine and iodine substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine group (C-4) undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 12 h). The iodine group (C-5) is less reactive under these conditions but can participate in Ullmann couplings with CuI/ligands at higher temperatures (120°C) . Key Consideration: Prioritize bromine for selective functionalization; iodine’s steric bulk may hinder reactivity. Monitor by TLC to track reaction progress .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Unexpected Shifts: Aromatic proton shifts may deviate due to electron-withdrawing effects of halogens. Compare experimental data with computational predictions (DFT calculations) or reference analogs (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid) .
  • Validation: Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-check with X-ray crystallography if single crystals are obtainable .

Q. How can researchers assess the compound’s potential biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based assays. The carboxylic acid group may chelate metal ions in active sites .
  • Antimicrobial Testing: Conduct MIC assays against Gram-negative bacteria (e.g., E. coli). The halogen substituents may enhance membrane permeability .
  • Data Interpretation: Use dose-response curves (IC₅₀) and compare with structurally similar compounds (e.g., 2-amino-4-bromo-3-fluorobenzoic acid) .

Key Considerations for Experimental Design

  • Halogen Stability: Bromine is prone to displacement under strongly basic conditions; iodine may oxidize in the presence of light .
  • By-Product Mitigation: Use scavengers (e.g., polymer-bound thiourea) during coupling reactions to remove residual Pd or Cu .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.